molecular formula C14H14N4O5S B3822514 1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one

1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one

Cat. No.: B3822514
M. Wt: 350.35 g/mol
InChI Key: ZZNLQQDNPVBWQI-UHFFFAOYSA-N
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Description

1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through cyclocondensation reactionsThe final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-methylpyrazol-1-yl)sulfonyl-2-nitrophenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-10-6-8-17(15-10)24(22,23)11-4-5-12(13(9-11)18(20)21)16-7-2-3-14(16)19/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNLQQDNPVBWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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